molecular formula C8H4BrF3N2 B2485385 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine CAS No. 2248369-07-3

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine

Cat. No. B2485385
CAS RN: 2248369-07-3
M. Wt: 265.033
InChI Key: SHZRCPYIXZVHQK-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a chemical compound that has attracted significant attention in scientific research. It is a heterocyclic compound that is used in the development of drugs, particularly in the treatment of cancer.

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to modulate the expression of various genes that are involved in cancer development and progression. It has also been shown to inhibit the activity of certain signaling pathways that are dysregulated in cancer cells. In addition, it has been found to have immunomodulatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer types, including drug-resistant cancers. Additionally, it has been found to have low toxicity, which makes it a promising candidate for further development. However, one of the main limitations is its complex synthesis method, which may limit its availability for researchers.

Future Directions

There are several future directions for the research and development of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine. One area of focus is the development of novel drug formulations that can improve its pharmacokinetic properties and enhance its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict patient response to treatment with this compound. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown potent anti-cancer activity and has potential for the treatment of other diseases. Its complex synthesis method and limited availability may present challenges for researchers, but its low toxicity and wide range of activity make it a promising candidate for further development. Ongoing research is needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-amino-3-bromopyridine with difluoromethyl ketone in the presence of a base. The resulting intermediate is then treated with a fluorinating agent to produce the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine has been extensively studied for its potential use in the development of drugs. It has been found to exhibit potent anti-cancer activity, particularly against solid tumors such as lung, breast, and colon cancer. It has also been shown to be effective against drug-resistant cancer cells. In addition, it has been investigated for its potential use in the treatment of other diseases, including viral infections and autoimmune disorders.

properties

IUPAC Name

6-bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-2-5-13-6(7(10)11)8(12)14(5)3-4/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZRCPYIXZVHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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